molecular formula C14H26N2O2 B13978867 tert-Butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13978867
M. Wt: 254.37 g/mol
InChI Key: BWPDTANGECRMQP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C12H22N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of a cyclopropylamine with an appropriate electrophile.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl chloroformate as the esterifying agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylamino group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(2-(cyclopropylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring, a cyclopropylamino group, and a tert-butyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-[2-(cyclopropylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)6-8-15-12-4-5-12/h11-12,15H,4-10H2,1-3H3

InChI Key

BWPDTANGECRMQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCNC2CC2

Origin of Product

United States

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